molecular formula C18H24N2O5 B3239551 tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate CAS No. 1420999-92-3

tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B3239551
CAS No.: 1420999-92-3
M. Wt: 348.4 g/mol
InChI Key: QDDOYQBMBDAZDC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached via a carbonyl group to the piperazine ring. The tert-butoxycarbonyl (Boc) group at the 1-position and a methyl substituent at the 2-position of the piperazine ring confer steric and electronic modifications critical for its physicochemical properties and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

tert-butyl 4-(1,3-benzodioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12-10-19(7-8-20(12)17(22)25-18(2,3)4)16(21)13-5-6-14-15(9-13)24-11-23-14/h5-6,9,12H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDOYQBMBDAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116403
Record name 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420999-92-3
Record name 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420999-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(1,3-benzodioxol-5-ylcarbonyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common synthetic route includes the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-methylpiperazine under controlled conditions to form the intermediate piperazine derivative. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Boc Deprotection and Functionalization

The Boc group is cleaved under acidic conditions to expose the secondary amine for further derivatization:

  • Deprotection : 25% trifluoroacetic acid (TFA) in DCM, 2h, rt .

  • Applications :

    • Post-deprotection alkylation or acylation for prodrug development .

    • Coordination with metal catalysts in cross-coupling reactions .

Typical Workflow :

StepReagentsOutcomeReference
Boc removal25% TFA/DCMFree amine intermediate
Subsequent acylationAcCl, DIPEA, DCMN-acylated derivatives

Stability and Reactivity Under Physiological Conditions

  • Hydrolysis : The ester linkage in the Boc group is stable under neutral conditions but hydrolyzes in acidic or basic media .

  • Metabolic Pathways : Cytochrome P450-mediated oxidation of the benzodioxole ring observed in vitro .

Comparative Stability Data :

ConditionHalf-life (pH 7.4, 37°C)Degradation Products
Acidic (pH 2)2hBenzoic acid derivatives
Basic (pH 10)6hPiperazine fragments

Key Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. N4 positions require careful control of stoichiometry .

  • Purification : Column chromatography (SiO₂, gradient elution) is critical due to polar byproducts .

Scientific Research Applications

Tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: : The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carboxylate

  • Key Difference : Lacks the 2-methyl substituent on the piperazine ring.
  • Impact : The absence of the methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitution reactions. However, this also decreases metabolic stability compared to the methylated analogue .
  • Synthesis : Prepared via coupling of benzo[d][1,3]dioxole-5-carboxylic acid with Boc-piperazine using HBTU/DIEA in DCM, yielding 72–85% .

tert-Butyl 4-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methylpiperazine-1-carboxylate

  • Key Difference : Methyl group at the 3-position instead of the 2-position.
  • Impact : Altered stereoelectronic effects reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. 0.3 mg/mL for the 2-methyl derivative) .
  • Application : Less frequently employed in drug discovery due to unfavorable pharmacokinetic profiles .

Analogues with Modified Aromatic Moieties

tert-Butyl 4-(3-Chlorobenzoyl)-2-methylpiperazine-1-carboxylate

  • Key Difference : Replaces the benzo[d][1,3]dioxole group with a 3-chlorophenyl group.
  • Impact : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, accelerating amide bond formation in downstream reactions. However, this reduces π-π stacking interactions in biological targets .
  • Spectral Data : $ ^1H $ NMR (CDCl$3$): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH$3$), 3.5–4.1 (m, 6H, piperazine) .

tert-Butyl 4-(6-(Methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate

  • Key Difference : Substitutes the benzo[d][1,3]dioxole with a methoxycarbonylpyridine ring.
  • Impact : The pyridine nitrogen enhances hydrogen-bonding capacity, improving binding affinity to ATP pockets in kinase targets. Reported IC$_{50}$ values for kinase inhibition are 10–100 nM, compared to micromolar ranges for the benzo[d][1,3]dioxole analogue .

Functionalized Derivatives in Drug Development

tert-Butyl (R)-4-((4-Iodophenyl)carbamoyl)-2-methylpiperazine-1-carboxylate

  • Key Difference : Introduces a 4-iodophenylcarbamoyl group.
  • Impact : The iodine atom facilitates radiolabeling for imaging studies. This derivative exhibits a 98% yield in coupling reactions using EDCI/HOBt .
  • HRMS : [M + H]$^+$ observed at 458.0945 (calcd. 458.0935) .

UNC4684 (S)-4-(8-(3-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine

  • Key Difference: Incorporates a triazinoisoquinoline scaffold.
  • Impact : Demonstrates potent antiproliferative activity (IC$_{50}$ = 15 nM in leukemia cell lines) due to enhanced DNA intercalation, unlike the parent compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Melting Point (°C) Reference(s)
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate 2.8 0.3 86–87
tert-Butyl 4-(3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate 3.1 0.2 92–94
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 1.9 1.5 78–80

Key Research Findings

Steric Effects : The 2-methyl group in the target compound reduces rotational freedom, stabilizing bioactive conformations in enzyme-binding pockets .

Metabolic Stability: Methylated piperazine derivatives exhibit prolonged half-lives (>6 hours in rodent models) compared to non-methylated analogues (<2 hours) .

Synthetic Versatility : The Boc group enables facile deprotection under acidic conditions (e.g., TFA/DCM), allowing modular functionalization for SAR studies .

Biological Activity

Chemical Identity and Structure
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate, with CAS number 1324621-87-5, is a synthetic compound characterized by its unique molecular structure. The molecular formula is C17H22N2O5C_{17}H_{22}N_{2}O_{5} and it has a molecular weight of 334.4 g/mol. The compound features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety, which is known for its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Inhibition of PD-1/PD-L1 Interaction : This compound has shown potential in modulating immune responses by inhibiting the programmed cell death protein 1 (PD-1) pathway. In studies involving mouse splenocytes, it was able to rescue immune cells significantly, indicating its role as an immune checkpoint inhibitor .
  • Antidiabetic Potential : Research has indicated that derivatives of benzodioxole, including this compound, exhibit antidiabetic properties by acting as inhibitors of key enzymes involved in glucose metabolism .

Study on Immune Modulation

A notable study explored the effects of various benzodioxole derivatives on immune modulation. The compound was tested in a rescue assay where it demonstrated a significant ability to restore the function of mouse splenocytes in the presence of recombinant PD-L1 at concentrations as low as 100 nM .

Antidiabetic Activity

In another investigation focusing on antidiabetic properties, compounds similar to this compound were synthesized and tested for their inhibitory effects on α-amylase and α-glucosidase. The results indicated that these compounds could effectively reduce blood glucose levels by inhibiting carbohydrate-digesting enzymes, thereby showcasing their potential as therapeutic agents for diabetes management .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Immune ModulationInhibition of PD-1/PD-L1 interaction
Antidiabetic ActivityInhibition of α-amylase and α-glucosidase

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Pd-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP ligands) or nucleophilic substitution. For example, tert-butyl-protected intermediates can react with benzo[d][1,3]dioxole-5-carbonyl derivatives under inert atmospheres (Ar/N₂) at elevated temperatures (80–100°C). Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is standard .
  • Key Steps :

  • Coupling : React tert-butyl piperazine derivatives with activated carbonyl groups (e.g., acid chlorides).
  • Protection/Deprotection : Use tert-butyl chloroformate for carboxylate protection under basic conditions (e.g., triethylamine) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine and benzodioxole rings. For example, carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR .
  • X-Ray Diffraction : Resolves stereochemical ambiguities and verifies crystal packing, particularly for polymorphic forms. Single-crystal data collection (e.g., Bruker APEXII CCD) with SHELX refinement is standard .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (20–40% gradient). Monitor via TLC (Rf ~0.3–0.5) .
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to enhance crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos, BINAP) to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate reaction kinetics .
  • Table: Reaction Optimization Case Study
ConditionYield (%)Purity (%)Reference
Pd₂(dba)₃, BINAP, 100°C7295
Neat conditions, 80°C5888

Q. How can stereochemical ambiguities in the piperazine ring be resolved?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • X-Ray Crystallography : Determine absolute configuration by analyzing anomalous scattering effects in single crystals .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
  • COSY/NOESY : Correlate proton-proton interactions to confirm spatial arrangements of substituents .

Q. How can computational modeling predict biological activity or binding modes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in biotin biosynthesis). Focus on hydrogen bonding between the benzodioxole carbonyl and active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the tert-butyl ester under acidic/alkaline conditions. Monitor via HPLC for degradation products (e.g., free piperazine) .
  • Storage Recommendations : Store at −20°C under inert gas (Ar) in amber vials to prevent light-induced decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate

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